CRBN Binding Affinity of ELLC-16 Compared to First-Generation Thalidomide-Based Ligands
The E3 ligase ligand component of ELLC-16 (E3 Ligase Ligand-linker Conjugate 16) exhibits a binding affinity for the CRBN protein with an IC50 value of 0.3 nM, representing a 5- to 8-fold improvement in affinity relative to first-generation thalidomide-based ligands, and also demonstrates binding to VHL with an IC50 of 1.2 nM . The improved CRBN affinity may enable more efficient recruitment of the E3 ligase machinery at lower PROTAC concentrations.
| Evidence Dimension | CRBN binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.3 nM (CRBN) |
| Comparator Or Baseline | First-generation thalidomide-based ligands (estimated IC50 range 1.5–2.4 nM based on 5- to 8-fold difference) |
| Quantified Difference | 5- to 8-fold affinity improvement over first-generation ligands |
| Conditions | Biochemical binding assay; specific assay protocol not disclosed in source documentation |
Why This Matters
Higher E3 ligase ligand affinity can translate to more potent target protein degradation at lower concentrations, potentially improving the therapeutic window in cellular and in vivo applications.
